molecular formula C12H7Cl2NO2 B6392352 6-(2,5-Dichlorophenyl)pyridine-3-carboxylic acid CAS No. 1261928-80-6

6-(2,5-Dichlorophenyl)pyridine-3-carboxylic acid

Cat. No.: B6392352
CAS No.: 1261928-80-6
M. Wt: 268.09 g/mol
InChI Key: DUACWTRCVNRTNR-UHFFFAOYSA-N
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Description

6-(2,5-Dichlorophenyl)pyridine-3-carboxylic acid is an organic compound with the molecular formula C12H7Cl2NO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a pyridine ring substituted with a 2,5-dichlorophenyl group and a carboxylic acid group at the 3-position. It is used in various scientific research applications due to its unique chemical properties .

Properties

IUPAC Name

6-(2,5-dichlorophenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2NO2/c13-8-2-3-10(14)9(5-8)11-4-1-7(6-15-11)12(16)17/h1-6H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUACWTRCVNRTNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=NC=C(C=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90688013
Record name 6-(2,5-Dichlorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90688013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261928-80-6
Record name 6-(2,5-Dichlorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90688013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,5-Dichlorophenyl)pyridine-3-carboxylic acid typically involves the reaction of 2,5-dichlorobenzaldehyde with malononitrile in the presence of ammonium acetate to form 2,5-dichlorophenylacetonitrile. This intermediate is then subjected to a cyclization reaction with ethyl acetoacetate in the presence of sodium ethoxide to yield the desired pyridine derivative .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

6-(2,5-Dichlorophenyl)pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(2,5-Dichlorophenyl)pyridine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 6-(2,5-Dichlorophenyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2,5-Dichlorophenyl)pyridine-3-carboxylic acid is unique due to the specific positioning of the dichlorophenyl group and the carboxylic acid group on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

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